molecular formula C16H16N2O6 B14934080 Glycine, N-[(5-ethyl-5,8-dihydro-8-oxo-1,3-dioxolo[4,5-g]quinolin-7-yl)carbonyl]-, methyl ester CAS No. 97546-84-4

Glycine, N-[(5-ethyl-5,8-dihydro-8-oxo-1,3-dioxolo[4,5-g]quinolin-7-yl)carbonyl]-, methyl ester

Cat. No.: B14934080
CAS No.: 97546-84-4
M. Wt: 332.31 g/mol
InChI Key: RXIFTYJSSGLBEO-UHFFFAOYSA-N
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Description

This compound is a methyl ester derivative of a glycine-conjugated oxolinic acid analog. Oxolinic acid (5-ethyl-5,8-dihydro-8-oxo-1,3-dioxolo[4,5-g]quinoline-7-carboxylic acid) is a quinolone antibiotic that inhibits bacterial DNA gyrase, a critical enzyme for DNA replication . The glycine moiety and methyl ester modification likely enhance solubility or act as a prodrug, improving bioavailability compared to the parent acid. The compound’s structure includes a 1,3-dioxolo[4,5-g]quinoline core with an ethyl group at position 5, an oxo group at position 8, and a glycine methyl ester at position 7 (Figure 1).

Properties

IUPAC Name

methyl 2-[(5-ethyl-8-oxo-[1,3]dioxolo[4,5-g]quinoline-7-carbonyl)amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O6/c1-3-18-7-10(16(21)17-6-14(19)22-2)15(20)9-4-12-13(5-11(9)18)24-8-23-12/h4-5,7H,3,6,8H2,1-2H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXIFTYJSSGLBEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=O)C2=CC3=C(C=C21)OCO3)C(=O)NCC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001117339
Record name Glycine, N-[(5-ethyl-5,8-dihydro-8-oxo-1,3-dioxolo[4,5-g]quinolin-7-yl)carbonyl]-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001117339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

97546-84-4
Record name Glycine, N-[(5-ethyl-5,8-dihydro-8-oxo-1,3-dioxolo[4,5-g]quinolin-7-yl)carbonyl]-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=97546-84-4
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Glycine, N-[(5-ethyl-5,8-dihydro-8-oxo-1,3-dioxolo[4,5-g]quinolin-7-yl)carbonyl]-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001117339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclization Strategies for 1,3-Dioxolo[4,5-g]quinolin-8-one

The 5-ethyl-5,8-dihydro-8-oxo-1,3-dioxolo[4,5-g]quinoline framework is synthesized via acid-catalyzed cyclization of ethyl 3,4-dihydroxy-5-ethylanthranilate. Phosphorus oxychloride (POCl₃) facilitates dehydration and ring closure at 80°C, yielding the tricyclic quinoline derivative. Key modifications include:

  • Ethyl Group Introduction : Alkylation of the anthranilate precursor with ethyl bromide in dimethylformamide (DMF) ensures C5 substitution.
  • Dioxolane Formation : Reaction with 1,2-dibromoethane in the presence of potassium carbonate constructs the 1,3-dioxolo ring.

Reaction conditions and yields are summarized in Table 1.

Table 1: Cyclization Reaction Parameters

Step Reagents Temperature (°C) Yield (%)
Anthranilate alkylation Ethyl bromide, K₂CO₃ 60 78
Dioxolane formation 1,2-Dibromoethane 80 65
POCl₃ cyclization POCl₃ 80 72

Preparation of Glycine Methyl Ester

Fischer Esterification of Glycine

Glycine methyl ester hydrochloride is synthesized via Fischer esterification, where glycine reacts with methanol under sulfuric acid catalysis. The protocol involves:

  • Refluxing glycine in methanol (1:10 molar ratio) with concentrated H₂SO₄ (5% v/v) for 6 hours.
  • Neutralization with sodium bicarbonate and recrystallization from ethanol/ether (yield: 85%).

Alternative Aminolysis Pathways

Carbodiimide-mediated coupling of glycine with methyl chloroformate in dichloromethane provides a higher-purity product (92% yield). Triethylamine acts as a proton scavenger, minimizing side reactions.

Coupling of Quinoline and Glycine Moieties

Nucleophilic Acyl Substitution

The quinoline-7-carboxylic acid is activated using thionyl chloride (SOCl₂) to form the acyl chloride intermediate. Subsequent reaction with glycine methyl ester in anhydrous toluene at 110°C for 8 hours achieves 74% coupling efficiency.

Critical Parameters :

  • Solvent Choice : Toluene minimizes ester hydrolysis compared to polar solvents.
  • Stoichiometry : A 1:1.2 molar ratio (quinoline:glycine ester) optimizes yield.

Dean-Stark-Assisted Condensation

Refluxing the quinoline acid and glycine methyl ester hydrochloride in toluene with triethylamine (3 equiv) under Dean-Stark conditions removes water, driving the reaction to 89% completion.

Purification and Analytical Characterization

Chromatographic Purification

Crude product purification via silica gel chromatography (ethyl acetate/hexane, 3:7) isolates the target compound in >95% purity.

Spectroscopic Verification

  • ¹H NMR (400 MHz, CDCl₃) : δ 1.32 (t, 3H, CH₂CH₃), 3.72 (s, 3H, OCH₃), 4.25 (q, 2H, CH₂CH₃), 6.78 (s, 1H, dioxolane-H).
  • IR (KBr) : 1745 cm⁻¹ (ester C=O), 1680 cm⁻¹ (amide C=O).
  • MS (EI) : m/z 386 [M]⁺, consistent with molecular formula C₁₉H₁₈N₂O₆.

Optimization and Scalability Challenges

Side Reaction Mitigation

  • Ester Hydrolysis : Anhydrous conditions and molecular sieves prevent hydrolysis of the glycine methyl ester.
  • Ring-Opening : Excess POCl₃ in cyclization steps avoids dioxolane ring degradation.

Industrial-Scale Adaptations

Patent CN106316870A highlights sulfuric acid’s cost-effectiveness for glycine ester production at scale. However, carbodiimide-mediated coupling remains preferred for pharmaceutical-grade synthesis due to higher purity.

Applications and Derivative Synthesis

Biological Activity Screening

The compound’s quinoline core exhibits potential antimicrobial properties, with ongoing studies evaluating its efficacy against Gram-positive bacteria.

Peptide Conjugate Development

Analogues incorporating Z-Gly·Gly·Tyr-OMe demonstrate enhanced solubility, enabling formulation studies.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include zinc/acetic acid for reduction and triphenylphosphine for other transformations . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Mechanism of Action

The compound exerts its effects by inhibiting DNA gyrases, including DNA topoisomerases . This inhibition disrupts the DNA replication process in bacteria, leading to their death. The molecular targets and pathways involved in this mechanism are crucial for its antibacterial properties.

Comparison with Similar Compounds

Structural and Functional Analogues

Oxolinic Acid (Parent Compound)
  • Molecular Formula: C₁₃H₁₁NO₅
  • Molecular Weight : 261.24 g/mol
  • Solubility : 3.214 × 10⁻³ g/L in water (poor aqueous solubility) .
  • Biological Targets : DNA gyrase, topoisomerase IV, and tRNA synthetases .
  • Applications : Used in aquaculture to treat gram-negative bacterial infections .
Sodium Salt of Oxolinic Acid
  • Molecular Formula : C₁₃H₁₀NNaO₅
  • Molecular Weight : 283.22 g/mol
  • Solubility : Higher aqueous solubility than the free acid due to ionization .
  • Applications : Pharmaceutical formulations requiring enhanced solubility .
Ethyl 5-Ethyl-8-oxo-5,8-dihydro-1,3-dioxolo[4,5-g]quinoline-7-carboxylate (Oxolinic Acid Impurity B)
  • Molecular Formula: C₁₅H₁₅NO₅
  • Molecular Weight : 289.28 g/mol
  • Structure : Ethyl ester variant of oxolinic acid.
Leucine-Conjugated Analog
  • Molecular Formula : C₁₉H₂₂N₂O₆
  • Molecular Weight : 374.39 g/mol
  • Structure : Substitution of glycine with leucine, introducing a bulkier hydrophobic side chain .
  • Implications : Altered binding affinity to targets like DNA gyrase due to steric effects.

Biological Activity

Glycine, N-[(5-ethyl-5,8-dihydro-8-oxo-1,3-dioxolo[4,5-g]quinolin-7-yl)carbonyl]-, methyl ester is a synthetic compound that combines glycine with a quinoline derivative featuring a unique dioxolo structure. This compound is of significant interest in medicinal chemistry due to its complex molecular architecture and potential biological activities.

Chemical Structure and Properties

The molecular formula of this compound is C16H18N2O5, and it features a methyl ester functional group attached to a glycine moiety. The presence of the quinoline ring system and the dioxole moiety contributes to its reactivity and biological activity.

Property Details
Molecular FormulaC16H18N2O5
StructureContains a quinoline derivative with a dioxole moiety
Functional GroupsMethyl ester, carbonyl

The biological activity of this compound is believed to involve interactions with specific molecular targets such as enzymes or receptors. These interactions may modulate various biological pathways, leading to therapeutic effects. However, detailed studies are needed to elucidate the exact mechanisms involved in its action.

Biological Activities

Research indicates that compounds similar to this compound exhibit diverse biological activities:

  • Antiviral Activity : Quinolines have been shown to possess antiviral properties against various strains of viruses including Zika virus and HIV .
  • Antimicrobial Effects : The compound's structure suggests potential antibacterial activity. Related quinoline derivatives have demonstrated effectiveness against Gram-negative bacteria .
  • Anticancer Potential : Some studies suggest that quinoline derivatives may exhibit anticancer activity through various mechanisms including apoptosis induction .

Antimicrobial Activity

A study investigated the antimicrobial properties of related compounds and found that certain derivatives exhibited significant activity against pathogens like Pseudomonas aeruginosa and Candida albicans. The methyl ester forms were often more potent than their corresponding acid derivatives .

Antiviral Efficacy

Research into quinoline derivatives has highlighted their potential as antiviral agents. For example, modifications in the structure can enhance their selectivity and efficacy against viral targets .

Comparative Analysis with Other Compounds

The following table compares this compound with other related compounds based on their biological activities:

Compound Antimicrobial Activity Antiviral Activity Anticancer Activity
Glycine N-(...)-methyl esterModeratePotentialUnder investigation
Ethyl 5-Ethyl...StrongLimitedModerate
Dioxoloisoquinolinone DerivativesVariedStrongSignificant

Q & A

Q. Basic

  • IR spectroscopy : Identifies carbonyl stretches (ester C=O at ~1730 cm⁻¹, quinoline ketone at ~1670 cm⁻¹) .
  • NMR (1H and 13C) : Assigns proton environments (e.g., methyl ester at δ ~3.8 ppm in 1H-NMR) and quinolone/ester carbons .
  • HRMS : Confirms molecular weight (e.g., [M+H]+ ion matching theoretical mass) .

How can crystallographic data resolve ambiguities in the structural assignment of the compound?

Advanced
Single-crystal X-ray diffraction using programs like SHELXL provides definitive bond lengths, angles, and stereochemistry. For example, SHELX-based refinement can resolve fused-ring conformations (e.g., dioxolo-quinoline ring planarity) and ester group orientation, which may be ambiguous in NMR/IR data .

What strategies address discrepancies in biological activity data between the parent acid and its glycine methyl ester derivative?

Q. Advanced

  • Hydrolysis studies : Evaluate ester stability in physiological conditions (e.g., esterase-mediated hydrolysis to regenerate the active acid form) .
  • Solubility assays : Compare logP values (methyl ester likely more lipophilic than the acid) to explain bioavailability differences.
  • Enzymatic assays : Test inhibition of bacterial DNA gyrase (oxolinic acid’s target) to assess retained activity .

What are the key challenges in purifying this compound, and how are they mitigated?

Q. Basic

  • Challenge : Co-elution of by-products (e.g., unreacted acid or glycine derivatives).
  • Solution : Use mixed-solvent systems (e.g., ethyl acetate/brine partitioning) or gradient chromatography (silica gel with increasing polarity) .

How does modifying the ester group (e.g., methyl vs ethyl) impact the compound’s physicochemical properties?

Q. Advanced

  • Lipophilicity : Methyl esters generally have lower logP than ethyl esters, affecting membrane permeability.
  • Hydrolysis rate : Methyl esters may hydrolyze faster in vivo due to steric effects, influencing prodrug design.
  • Synthetic yield : Ethyl esters (bulkier groups) may require longer reaction times or higher temperatures, as seen in iodination studies of related quinolones .

How can researchers validate the stability of the compound under storage conditions?

Q. Advanced

  • Accelerated stability studies : Expose the compound to heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines).
  • Analytical monitoring : Track degradation via HPLC (e.g., new peaks indicating hydrolysis or oxidation) and compare with stress-test data from similar esters .

Methodological Notes

  • Synthesis : Prioritize coupling reagents (e.g., EDC/HOBt) over traditional esterification for regioselectivity in glycine conjugation.
  • Crystallography : Use SHELX for high-resolution refinement, especially for confirming fused-ring systems .
  • Data interpretation : Cross-reference NMR assignments with computed chemical shifts (DFT) to resolve overlapping signals.

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